molecular formula C7H5BrF2O B031635 4-Bromo-3,5-difluoroanisole CAS No. 202865-61-0

4-Bromo-3,5-difluoroanisole

Cat. No. B031635
M. Wt: 223.01 g/mol
InChI Key: GEJMNTXYFBBTFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo and difluoroanisole derivatives involves advanced techniques to achieve high selectivity and yield. For example, a continuous, homogeneous bromination technology in a modular microreaction system has been developed for the synthesis of 4-bromo-3-methylanisole, showcasing high selectivity and control over by-products (Xie et al., 2020). Although this study focuses on a methyl variant, the methodology provides valuable insights into the synthesis of 4-Bromo-3,5-difluoroanisole by highlighting the effectiveness of bromination techniques in a controlled environment.

Molecular Structure Analysis

The molecular structures and conformational properties of difluoroanisoles have been extensively studied. For instance, research on 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods revealed the existence of planar conformers and provided detailed insights into the molecular geometry (Giricheva et al., 2004). This analysis aids in understanding the molecular structure of 4-Bromo-3,5-difluoroanisole by comparison, suggesting that the presence of bromo and difluoro groups significantly influences the compound's conformation and stability.

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Bromo-3,5-difluoroanisole can be inferred from studies on similar compounds. Regiospecific allylic bromination techniques have been employed to synthesize various brominated and fluorinated compounds, showcasing the versatility and potential transformations of these molecules (Martins, 2002). These methodologies underline the reactive nature of bromo and difluoroanisoles, indicating that 4-Bromo-3,5-difluoroanisole can undergo a range of chemical reactions to form complex structures, making it an essential intermediate in organic synthesis.

Physical Properties Analysis

The study of molecular structure, conformation, and ideal gas thermodynamic properties of difluoroanisoles provides comprehensive insights into their physical properties (Dorofeeva et al., 2006). This research indicates that the presence of difluoro groups impacts the planarity, symmetry, and thermodynamic behavior of the molecules, suggesting that 4-Bromo-3,5-difluoroanisole possesses distinct physical properties that could influence its application in various chemical processes.

Chemical Properties Analysis

The chemical properties of 4-Bromo-3,5-difluoroanisole, such as reactivity, stability, and interactions with other compounds, can be derived from its structural analogs. The synthesis and application of bromo and difluoro derivatives in creating heterocycles and fluorinated compounds demonstrate the chemical versatility and potential utility of 4-Bromo-3,5-difluoroanisole in developing pharmaceuticals and materials (Martins et al., 2003).

Scientific Research Applications

  • Organic Photovoltaic Devices : 4-Bromoanisole, a related compound, effectively controls phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT and improves morphology in polymer-polymer blends, which is crucial for the efficiency of these devices (Liu et al., 2012).

  • Synthesis in Microreaction Systems : A study demonstrated the successful synthesis of 4-bromo-3-methylanisole, which is chemically similar to 4-Bromo-3,5-difluoroanisole, in a modular microreaction system. This method achieved a 99.5% conversion rate and is used for producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).

  • Synthesis of Heterocycles : Regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are structurally related to 4-Bromo-3,5-difluoroanisole, leads to the production of high-purity compounds useful for synthesizing heterocycles (Martins, 2002).

  • Toxicology Research : Research into the nephrotoxic potential of haloanilines, including compounds similar to 4-Bromo-3,5-difluoroanisole, revealed that 3,5-dihaloanilines are more potent nephrotoxicants in vitro than their 4-haloaniline isomers (Hong et al., 2000).

  • Antibacterial and Antioxidant Applications : A study on a chiral BODIPY-based fluorescent compound, which can be synthesized using similar compounds, showed potential as an active antibacterial and antioxidant candidate. This compound exhibited greater antioxidant activity than ascorbic acid (Alnoman et al., 2019).

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar structural framework, serves as a versatile starting material in organometallic synthesis. It enables various useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak et al., 1996).

  • Spectroscopic Studies : 3,5-difluoroanisole, which shares a similar molecular structure, has been studied for its stable structure in the electronic excited state. Its Ar-containing complex formation has a weak influence on its properties, important in spectroscopic analysis (Zhang et al., 2012).

Safety And Hazards

4-Bromo-3,5-difluoroanisole may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep the substance in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-bromo-1,3-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMNTXYFBBTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369315
Record name 4-Bromo-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluoroanisole

CAS RN

202865-61-0
Record name 2-Bromo-1,3-difluoro-5-methoxybenzene
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Record name 4-Bromo-3,5-difluoroanisole
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Record name 4-Bromo-3,5-difluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Crestey, S Stiebing, R Legay, V Collot, S Rault - Tetrahedron, 2007 - Elsevier
Nucleophilic addition of Grignard or lithiated reagents on the new Weinreb amides 3 and 4 afforded efficiently the corresponding ketones and allowed the design and synthesis of a new …
Number of citations: 27 www.sciencedirect.com
LWL Woo, PM Wood, C Bubert, MP Thomas… - …, 2013 - Wiley Online Library
4‐{[(4‐Cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)amino]methyl}phenyl sulfamate and its ortho‐halogenated (F, Cl, Br) derivatives are first‐generation dual aromatase and sulfatase inhibitors …

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